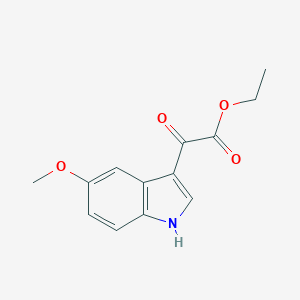

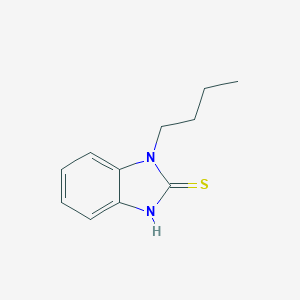

1-Butyl-1H-benzoimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

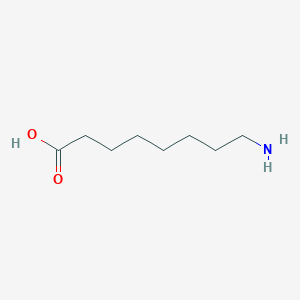

1-Butyl-1H-benzoimidazole-2-thiol is a chemical compound with the molecular formula C11H14N2S . It has a molecular weight of 206.31 .

Molecular Structure Analysis

The IUPAC name of this compound is 1-butyl-1,3-dihydro-2H-benzimidazole-2-thione . The InChI code is 1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) .Aplicaciones Científicas De Investigación

Catalytic Activities and Organic Synthesis

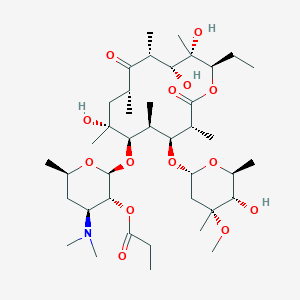

1-Butyl-1H-benzoimidazole-2-thiol serves as a key component in various organic syntheses and catalytic processes. Its applications are primarily focused on facilitating reactions in ionic liquids, a class of solvents known for their unique properties such as low volatility and high thermal stability. For example, its derivative, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4), has been used in the S-arylation of benzothiazole-2-thiol with diaryliodonium salts, demonstrating its utility in organic synthesis under mild conditions. This process highlights its role in facilitating the preparation of 2-arylthiobenzothiazoles in good yields, showcasing the compound's significance in enhancing reaction efficiencies and product yields in organic chemistry (Wang, Chen, & Zheng, 2004).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial properties of derivatives of 1-Butyl-1H-benzoimidazole-2-thiol have been a subject of research, indicating its potential in medical and pharmaceutical applications. Research into benzimidazole derivatives, including those related to 1-Butyl-1H-benzoimidazole-2-thiol, has shown significant levels of activity against a variety of microbial strains. This includes effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activity. These findings suggest the compound's derivatives as promising candidates for the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).

Material Science and Chemical Engineering

In material science and chemical engineering, 1-Butyl-1H-benzoimidazole-2-thiol and its related compounds find applications in the synthesis of advanced materials and as catalysts in chemical reactions. The compound's utility in the ring-opening of NH-aziridines with thiols in ionic liquids, for instance, showcases its applicability in the synthesis of chiral aminosulfide catalysts. These catalysts are utilized in asymmetric epoxidation of aldehydes, underlining the compound's importance in the development of asymmetric synthesis methods, which are crucial for producing enantiomerically pure substances in pharmaceuticals (Namutebi, McGarrigle, & Aggarwal, 2010).

Environmental Applications

The environmental applications of 1-Butyl-1H-benzoimidazole-2-thiol derivatives are highlighted by their use in the detection and discrimination of thiophenols over aliphatic thiols. This capability is vital for monitoring and controlling pollutants in water and soil, as thiophenols are considered environmental toxins. The development of fluorescent probes based on these derivatives for selective thiophenol detection underscores the compound's role in environmental science, providing tools for the sensitive and selective monitoring of hazardous substances (Wang, Han, Jia, Zhou, & Deng, 2012).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, have been reported to exhibit biological activity as antiviral, antimicrobial, and antitumor agents . They have been tested for their activity as Bcl-2 inhibitors on various cancer cells .

Mode of Action

Benzimidazoles, in general, are known to interact with the eukaryotic cytoskeletal protein, tubulin . This interaction is believed to be a key part of their mode of action.

Biochemical Pathways

Benzimidazole derivatives have been shown to inhibit tumor progression through various mechanisms .

Result of Action

Benzimidazole derivatives have been reported to exhibit cytotoxic effects on cancer cells .

Action Environment

Benzimidazoles have been reported to be effective corrosion inhibitors for steels and pure metals in extremely aggressive, corrosive acidic media .

Direcciones Futuras

Propiedades

IUPAC Name |

3-butyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTQTPRJINYNIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385282 |

Source

|

| Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-1H-benzoimidazole-2-thiol | |

CAS RN |

67624-27-5 |

Source

|

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67624-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)